molecular formula C20H11NO3S B3855716 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione

7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione

Cat. No. B3855716
M. Wt: 345.4 g/mol
InChI Key: RWFQFVVYCOIUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione is a synthetic compound that belongs to the class of organic compounds known as phenothiazines. It is a derivative of 8H-naphtho[2,3-a]phenothiazine, which is a heterocyclic compound that contains a phenothiazine ring fused to a naphthalene ring. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science.

Mechanism of Action

The exact mechanism of action of 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione is not fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis in cancer cells. It may also inhibit the growth of cancer cells by interfering with their DNA synthesis or by disrupting their cell cycle.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In one study, it was found to increase the production of reactive oxygen species (ROS) in human breast cancer cells. ROS are known to play a role in the induction of apoptosis in cancer cells. In another study, it was shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and is a target of many anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione in lab experiments is that it is relatively easy to synthesize in good yields. It also exhibits strong fluorescence properties, making it a useful tool for studying biological processes such as cell signaling and protein-protein interactions.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its anti-cancer effects. Additionally, its potential toxicity to normal cells may limit its use in clinical settings.

Future Directions

There are several future directions for research involving 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione. One area of interest is its potential use as a fluorescent probe for imaging biological processes in living cells. Another area of interest is its potential use as a component of organic electronic devices, such as solar cells and transistors. Finally, further research is needed to fully understand its mechanism of action and to develop more effective anti-cancer therapies based on this compound.

Scientific Research Applications

7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione has been investigated for its potential applications in various scientific fields. In the field of medicine, it has been studied for its potential use as an anti-cancer agent. In one study, it was found to inhibit the growth of human breast cancer cells in vitro. In another study, it was shown to induce apoptosis (programmed cell death) in human leukemia cells.
In the field of materials science, this compound has been investigated for its potential use as a dye and as a component of organic electronic devices. In one study, it was found to exhibit strong fluorescence properties, making it a promising candidate for use as a fluorescent dye. In another study, it was shown to have good electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.

properties

IUPAC Name

7-hydroxy-14H-naphtho[3,2-a]phenothiazine-8,13-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO3S/c22-13-9-15-18(21-12-7-3-4-8-14(12)25-15)17-16(13)19(23)10-5-1-2-6-11(10)20(17)24/h1-9,21-22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFQFVVYCOIUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3O)SC5=CC=CC=C5N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione
Reactant of Route 2
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione
Reactant of Route 3
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione
Reactant of Route 4
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione
Reactant of Route 5
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione
Reactant of Route 6
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.